molecular formula C6H6N2O3S B14536712 5-(Methoxymethylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 61923-41-9

5-(Methoxymethylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14536712
CAS No.: 61923-41-9
M. Wt: 186.19 g/mol
InChI Key: BIPISDHAAQPMPJ-UHFFFAOYSA-N
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Description

5-(Methoxymethylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a methoxymethylidene group and a sulfanylidenedihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiourea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often carried out in polar solvents to enhance nucleophilicity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

5-(Methoxymethylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 5-(Methoxymethylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methylidene derivatives: Compounds with similar methoxymethylidene groups.

    Pyrimidine derivatives: Other compounds with a pyrimidine core, such as uracil and thymine.

Uniqueness

5-(Methoxymethylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of a methoxymethylidene group and a sulfanylidenedihydropyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61923-41-9

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

5-(methoxymethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C6H6N2O3S/c1-11-2-3-4(9)7-6(12)8-5(3)10/h2H,1H3,(H2,7,8,9,10,12)

InChI Key

BIPISDHAAQPMPJ-UHFFFAOYSA-N

Canonical SMILES

COC=C1C(=O)NC(=S)NC1=O

Origin of Product

United States

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